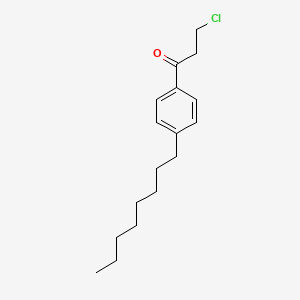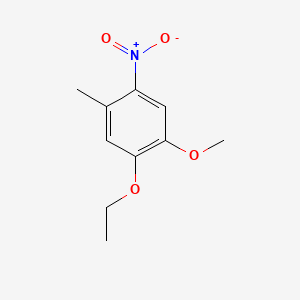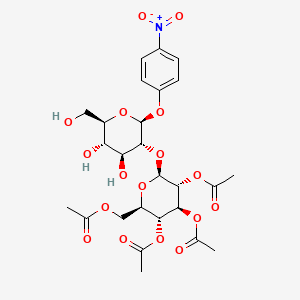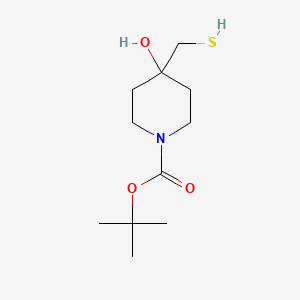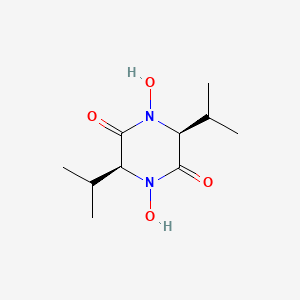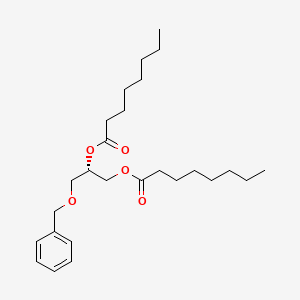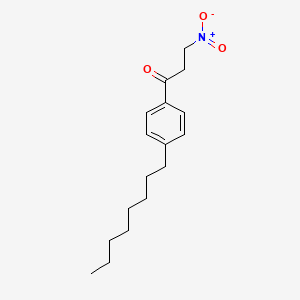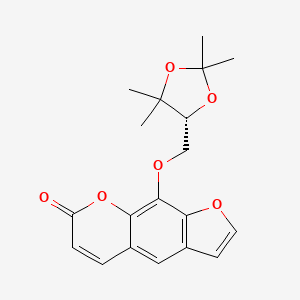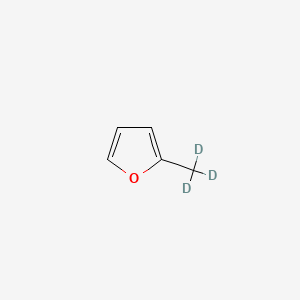
2-Methylfuran-methyl-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylfuran-methyl-d3 is a deuterated derivative of 2-methylfuran, an organic compound belonging to the furan family. This compound is characterized by the replacement of three hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula of this compound is C5H3D3O, and it has a molecular weight of 85.12 g/mol . This compound is used primarily in scientific research, particularly in studies involving isotopic labeling and tracing.
準備方法
Synthetic Routes and Reaction Conditions
2-Methylfuran-methyl-d3 can be synthesized through the selective hydrogenation of biomass-derived hemicellulose, followed by deuterium exchange reactions. The process involves the hydrolysis and dehydration of hemicellulose to produce 2-methylfuran, which is then subjected to deuterium exchange using deuterium gas (D2) under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves the use of deuterated reagents and catalysts to facilitate the deuterium exchange process. The reaction is carried out in a controlled environment to ensure high yield and purity of the final product. The use of advanced analytical techniques, such as gas chromatography and mass spectrometry, is essential for monitoring the reaction progress and verifying the isotopic purity of the compound .
化学反応の分析
Types of Reactions
2-Methylfuran-methyl-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-methylfuran-3-carboxylic acid.
Reduction: Reduction reactions can convert it into 2-methylfuran-3-ol.
Substitution: It can undergo substitution reactions, such as halogenation, to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: 2-Methylfuran-3-carboxylic acid
Reduction: 2-Methylfuran-3-ol
Substitution: Halogenated derivatives such as 2-bromo-2-methylfuran
科学的研究の応用
2-Methylfuran-methyl-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in isotopic labeling studies to investigate reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of high-density liquid fuels and value-added chemicals through hydroxyalkylation and alkylation reactions
作用機序
The mechanism of action of 2-Methylfuran-methyl-d3 involves its incorporation into chemical and biological systems as a deuterium-labeled analog. The presence of deuterium atoms allows for the tracking and analysis of the compound’s behavior and interactions within these systems. The molecular targets and pathways involved depend on the specific application and the nature of the study being conducted .
類似化合物との比較
Similar Compounds
2-Methylfuran: The non-deuterated analog of 2-Methylfuran-methyl-d3, used in similar applications but without the isotopic labeling benefits.
2,5-Dimethylfuran: Another furan derivative with two methyl groups, used in the production of biofuels and as a chemical intermediate.
2,5-Furan-dicarboxylic acid: A furan derivative used in the production of renewable polymers and plastics
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in tracing and analytical studies. The presence of deuterium atoms allows for more precise tracking of the compound’s behavior and interactions, making it a valuable tool in various scientific research applications .
特性
IUPAC Name |
2-(trideuteriomethyl)furan |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O/c1-5-3-2-4-6-5/h2-4H,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKFNUFAXTZWDK-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC=CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662101 |
Source


|
| Record name | 2-(~2~H_3_)Methylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64954-34-3 |
Source


|
| Record name | 2-(~2~H_3_)Methylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
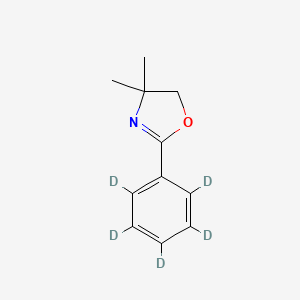
![(1R,2R,4aS,6aR,6aS,6bR,8aR,9S,10R,11R,12aR,14bS)-9-[[2-[(2S,3R,4S)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]acetyl]oxymethyl]-1,10,11-trihydroxy-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B562155.png)

